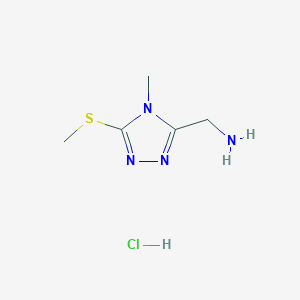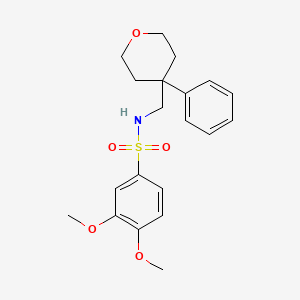
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Vue d'ensemble
Description
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, also known as PTPS, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Mécanisme D'action
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide exerts its effects through the inhibition of several enzymes, including carbonic anhydrase and sulfonamide-sensitive enzymes. Carbonic anhydrase inhibition leads to a decrease in intracellular pH, which can induce apoptosis in cancer cells. Sulfonamide-sensitive enzyme inhibition leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and neuroprotective effects. These effects have been observed in vitro and in vivo, suggesting that this compound has potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide in lab experiments is its high yield and purity. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its relatively high cost compared to other compounds. Additionally, this compound may not be suitable for all experiments, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for the study of 3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide. One direction is the development of this compound analogs with improved potency and selectivity. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of this compound in animal models of disease could provide further insights into its therapeutic potential. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. This compound has potential therapeutic applications in cancer, neurological disorders, and inflammation, and further research is needed to fully understand its potential.
Applications De Recherche Scientifique
3,4-dimethoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been used in various scientific research applications, including the study of cancer, neurological disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-24-18-9-8-17(14-19(18)25-2)27(22,23)21-15-20(10-12-26-13-11-20)16-6-4-3-5-7-16/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUAVLCCUFYUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B3211514.png)
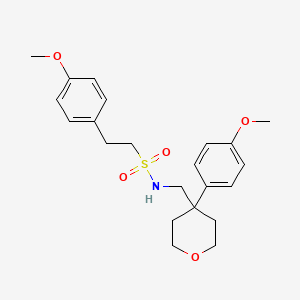
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)



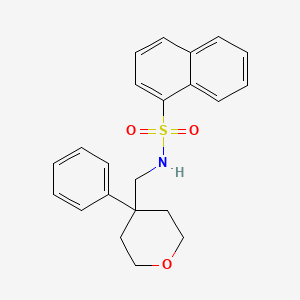

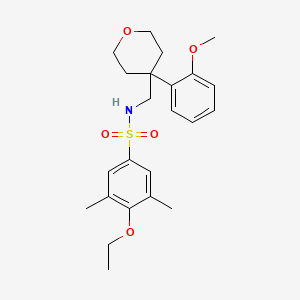

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B3211597.png)
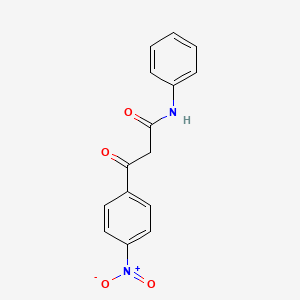
![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)
